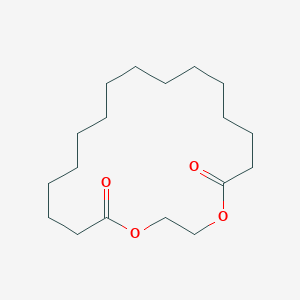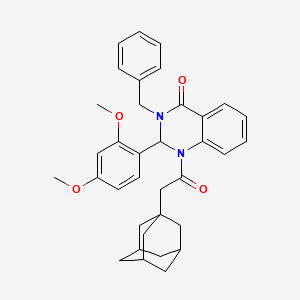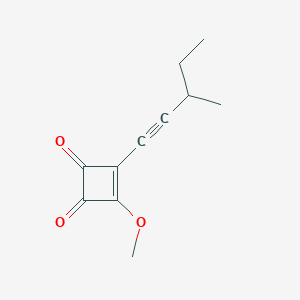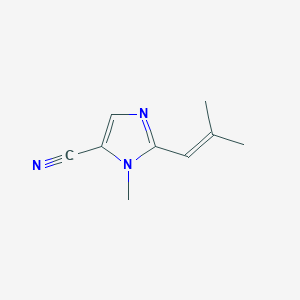![molecular formula C18H16N2O2 B14283292 (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol CAS No. 130940-74-8](/img/structure/B14283292.png)
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyridocarbazoles, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridocarbazole Core: This step involves the cyclization of appropriate precursors under high-temperature conditions.
Methoxylation: Introduction of the methoxy group at the 9th position using methanol and a suitable catalyst.
Methylation: Addition of a methyl group at the 5th position using methyl iodide and a base.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 1st position using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazole): Lacks the hydroxymethyl group at the 1st position.
(9-Methoxy-6H-pyrido[4,3-b]carbazol-1-yl)methanol: Lacks the methyl group at the 5th position.
Uniqueness
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol is unique due to the presence of both the methoxy and methyl groups, as well as the hydroxymethyl group
Propiedades
Número CAS |
130940-74-8 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(9-methoxy-5-methyl-2H-pyrido[4,3-b]carbazol-1-yl)methanol |
InChI |
InChI=1S/C18H16N2O2/c1-10-12-5-6-19-17(9-21)14(12)8-15-13-7-11(22-2)3-4-16(13)20-18(10)15/h3-8,19,21H,9H2,1-2H3 |
Clave InChI |
OLAJUUAKPZGTFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)








![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)


